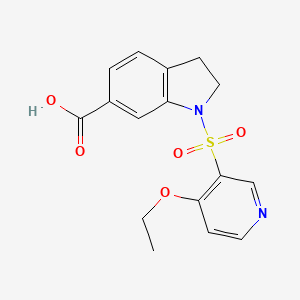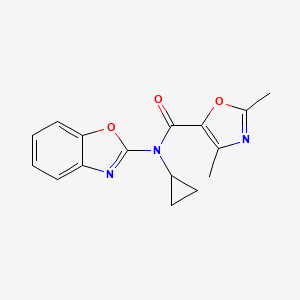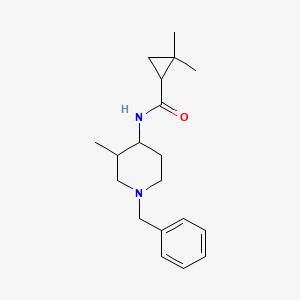![molecular formula C11H18N4O B7438207 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B7438207.png)
1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol, also known as A-867744, is a small molecule drug that has been developed for scientific research purposes. It was first identified as a potent and selective inhibitor of the TRPC5 ion channel, which is involved in various physiological and pathological processes.
Wirkmechanismus
The mechanism of action of 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol involves the inhibition of TRPC5 ion channel activity. TRPC5 is a non-selective cation channel that is permeable to calcium ions and is expressed in various tissues, including the brain, kidney, and cardiovascular system. It plays a role in regulating calcium signaling and cell proliferation, migration, and differentiation. 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol binds to a specific site on TRPC5 and prevents the influx of calcium ions into the cell, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol has been shown to have various biochemical and physiological effects, depending on the tissue and cell type being studied. In vascular smooth muscle cells, it reduces calcium influx and decreases vascular tone, which may have implications for the treatment of hypertension. In podocytes, which are specialized cells in the kidney that play a role in filtration and urine formation, it protects against injury and apoptosis induced by high glucose levels, which may have implications for the treatment of diabetic nephropathy. In the brain, it has been shown to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol in lab experiments is its high potency and selectivity for TRPC5 ion channel. This allows researchers to specifically target this channel and study its role in different processes without affecting other ion channels or receptors. However, one of the limitations of using 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol is its low solubility in water, which may require the use of organic solvents or other methods to enhance its delivery and bioavailability.
Zukünftige Richtungen
There are several future directions for the use of 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol in scientific research. One direction is to investigate its potential therapeutic applications in different diseases, such as hypertension, kidney diseases, and neurological disorders. Another direction is to explore its effects on other ion channels and receptors, as well as its interactions with other drugs and compounds. Additionally, the development of new analogs and derivatives of 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol may lead to the discovery of more potent and selective inhibitors of TRPC5 ion channel.
Synthesemethoden
The synthesis of 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol involves several steps, including the preparation of the pyrrolidine and pyrimidine intermediates, followed by the coupling reaction between them. The final product is obtained after purification and characterization by various analytical techniques, such as NMR spectroscopy and mass spectrometry. The detailed synthesis method has been published in a scientific journal and can be accessed by researchers who are interested in using 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol for their studies.
Wissenschaftliche Forschungsanwendungen
1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol has been used in various scientific research studies to investigate the role of TRPC5 ion channel in different physiological and pathological processes. For example, it has been shown to regulate calcium signaling in vascular smooth muscle cells, which is important for the maintenance of vascular tone and blood pressure. It has also been implicated in the pathogenesis of kidney diseases, such as focal segmental glomerulosclerosis and diabetic nephropathy. By using 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol as a tool, researchers can study the molecular mechanisms underlying these processes and develop new therapeutic strategies.
Eigenschaften
IUPAC Name |
1-[1-(6-aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8(16)5-9-3-2-4-15(9)11-6-10(12)13-7-14-11/h6-9,16H,2-5H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRASRMQXQSHNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCN1C2=NC=NC(=C2)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide](/img/structure/B7438155.png)

![N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide](/img/structure/B7438171.png)
![4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid](/img/structure/B7438177.png)
![4,4,5,5-tetramethyl-2-[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,3,2-dioxaborolane](/img/structure/B7438180.png)

![1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7438189.png)
![2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hcl](/img/structure/B7438191.png)
![4-[[4-(Hydroxymethyl)oxan-4-yl]amino]-6-methylpyridine-3-carboxylic acid;hydrochloride](/img/structure/B7438196.png)

![N-(2-hydroxyethyl)-N-methyl-2-[(spiro[3.3]heptan-3-ylamino)methyl]benzenesulfonamide](/img/structure/B7438219.png)

![1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7438227.png)